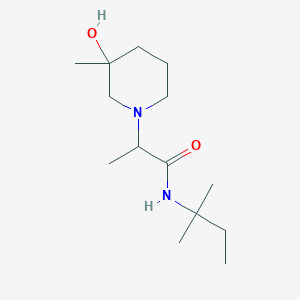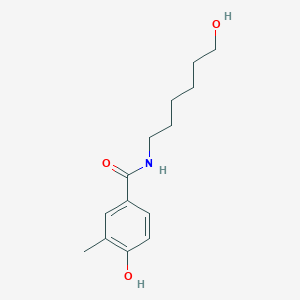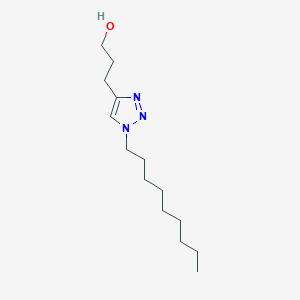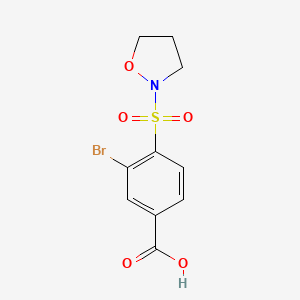
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide involves its binding to the CB1 and CB2 receptors, which are located in the central and peripheral nervous systems, respectively. This binding leads to the activation of various signaling pathways, resulting in the modulation of various physiological processes. This compound has been found to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and immune function. This compound has been found to have potential as an analgesic and anti-inflammatory agent. This compound has also been found to have potential as a therapeutic agent in the treatment of various diseases such as multiple sclerosis and cancer.
実験室実験の利点と制限
One advantage of using 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research related to 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide, including the development of new synthetic cannabinoids with improved therapeutic potential and the investigation of its effects on various physiological processes. Other potential future directions include the study of its potential as a treatment for various diseases such as multiple sclerosis and cancer, and the investigation of its potential as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide can be synthesized using various methods, including the use of reductive amination and the reaction of 3-methylpiperidin-1-amine with 2-methylbutan-2-ol and propanoyl chloride. The synthesis of this compound requires specialized equipment and knowledge in organic chemistry.
科学的研究の応用
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide has been used in scientific research to study its effects on the endocannabinoid system and its potential as a therapeutic agent. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. This compound has also been found to have potential as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-13(3,4)15-12(17)11(2)16-9-7-8-14(5,18)10-16/h11,18H,6-10H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWRJCVZBHHYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)N1CCCC(C1)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)






![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)

![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
